molecular formula C8H13F3O B3040681 4-Butoxy-1,1,2-trifluorobut-1-ene CAS No. 229957-01-1

4-Butoxy-1,1,2-trifluorobut-1-ene

Cat. No.: B3040681
CAS No.: 229957-01-1
M. Wt: 182.18 g/mol
InChI Key: IZMDRNLSDAZWHH-UHFFFAOYSA-N
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Description

4-Butoxy-1,1,2-trifluorobut-1-ene is an organic compound with the molecular formula C8H13F3O It is a fluorinated butene derivative, characterized by the presence of a butoxy group and three fluorine atoms

Preparation Methods

The synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1,1,2-trifluorobut-1-ene with butanol in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group .

Industrial production methods may involve continuous synthesis processes to ensure high efficiency and yield. These methods often utilize advanced reactors and precise control of reaction conditions to optimize the production of this compound .

Chemical Reactions Analysis

4-Butoxy-1,1,2-trifluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.

    Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.

Common reagents used in these reactions include potassium hydroxide, halogens, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Butoxy-1,1,2-trifluorobut-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butoxy-1,1,2-trifluorobut-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The butoxy group provides additional functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-Butoxy-1,1,2-trifluorobut-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms and a butoxy group, providing a balance of reactivity and stability that is valuable in various chemical processes.

Properties

IUPAC Name

4-butoxy-1,1,2-trifluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c1-2-3-5-12-6-4-7(9)8(10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMDRNLSDAZWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299796
Record name 4-Butoxy-1,1,2-trifluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229957-01-1
Record name 4-Butoxy-1,1,2-trifluoro-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229957-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-1,1,2-trifluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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